
(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties may also be included .科学的研究の応用
Pharmaceutical Research
HPLC-Fluorescence Determination for Amino Acids : The compound phanquinone, used as a fluorogenic labeling reagent in pre-column derivatization, facilitates the quality control of amino acids in pharmaceuticals. This method, involving high-performance liquid chromatography (HPLC), provides an efficient separation and detection of amino acid adducts, crucial for pharmaceutical quality control (Gatti et al., 2004).
Antitumor Activity of Quinolinyl and Indazolyl Compounds : The synthesis and evaluation of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and its analogs have demonstrated significant inhibition against various cancer cell lines. These findings highlight the compound's potential as a lead structure for developing new antitumor agents (Zhi-hua Tang & W. Fu, 2018).
Materials Science
Organic Light-Emitting Diodes (OLEDs) : Research into phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands demonstrates the application in OLEDs. These complexes show efficient red emission, highlighting the role of similar compounds in the development of advanced materials for electronic displays (Kang et al., 2011).
Biochemical Research
Antioxidant Studies : Compounds derived from quinazolin derivatives, such as 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one, have been studied for their antioxidant properties. These studies reveal the compounds' potential to act as radical scavengers, indicating their usefulness in biochemical research related to oxidative stress (Khalida F. Al-azawi, 2016).
Fluorescent Labeling Reagents : The development of novel fluorophores for biomedical analysis, such as 6-methoxy-4-quinolone, demonstrates the application of similar compounds in fluorescent labeling. These reagents are essential for detecting and quantifying biological molecules, indicating the compound's relevance in bioanalytical methods (Hirano et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[4-(dimethylamino)anilino]-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4OS/c1-26(2)17-6-4-16(5-7-17)25-21-18-13-15(23)3-8-20(18)24-14-19(21)22(28)27-9-11-29-12-10-27/h3-8,13-14H,9-12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWOBZUQVVEDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713789.png)
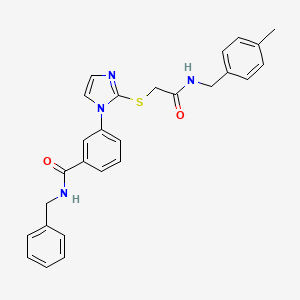
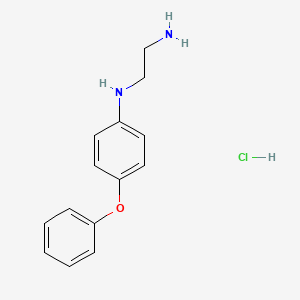
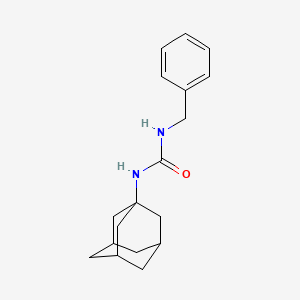
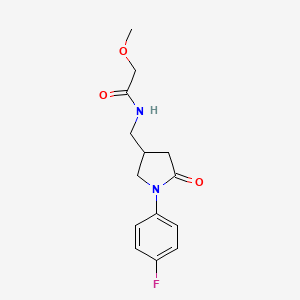


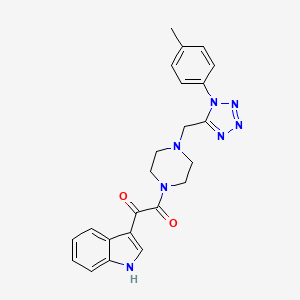
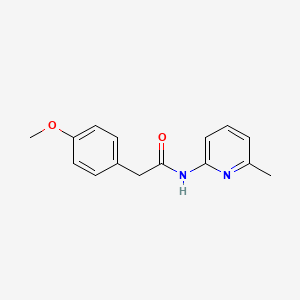
![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B2713803.png)
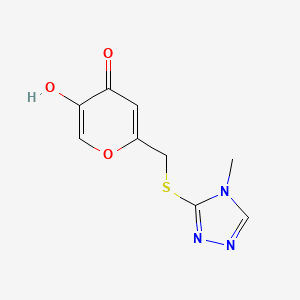
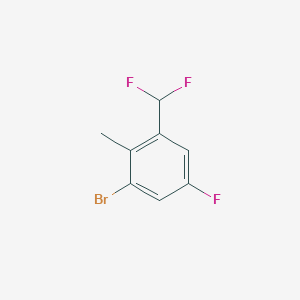
![(2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713810.png)
